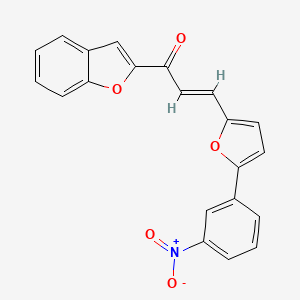

(E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one

Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

(E)-1-(Benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one is a chalcone derivative with a conjugated α,β-unsaturated ketone system. Its IUPAC name reflects the trans configuration (E) of the propenone moiety, benzofuran substituent at position 1, and a 5-(3-nitrophenyl)furan group at position 3. The molecular formula is C₂₁H₁₃NO₅ , derived from the combination of benzofuran (C₈H₅O), 3-nitrophenylfuran (C₁₀H₆NO₃), and the propenone backbone (C₃H₂O).

Crystallographic Data and Stereochemical Configuration

Crystallographic data for this specific compound are not explicitly reported in available literature. However, structural analogs with similar chalcone frameworks often adopt a planar conformation due to conjugation between the carbonyl group and the α,β-unsaturated system. The trans configuration (E) is stabilized by minimized steric interactions between the benzofuran and nitrophenylfuran substituents. While single-crystal X-ray diffraction (XRD) studies are critical for confirming stereochemistry, such data remain unpublished for this compound as of the current knowledge base.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The NMR profile of this compound is inferred from structurally related chalcones:

- ¹H NMR :

- ¹³C NMR :

| Chemical Shift (δ) | Assignment | Coupling Constant (J) |

|---|---|---|

| 8.1–8.3 ppm (¹H) | α-H (trans configuration) | 15–16 Hz |

| 7.4–7.6 ppm (¹H) | β-H (trans configuration) | 15–16 Hz |

| 178–190 ppm (¹³C) | Carbonyl carbon (C=O) | — |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Profiles

- IR Spectroscopy :

- UV-Vis Spectroscopy :

Mass Spectrometric Fragmentation Patterns

The molecular ion ([M]⁺) for this compound is observed at m/z 359.3 (C₂₁H₁₃NO₅). Key fragmentation pathways include:

- Loss of nitro group (NO₂) :

- m/z 313.3 ([M - NO₂]⁺, C₂₁H₁₃O₅⁺).

- Cleavage of nitrophenylfuran substituent :

- Formation of benz-1-oxin cation :

| Fragment (m/z) | Structural Correlation |

|---|---|

| 359.3 | Molecular ion ([M]⁺) |

| 313.3 | Loss of NO₂ group |

| 209.1 | Benzofuran fragment |

| 121.1 | Benz-1-oxin cation |

Properties

IUPAC Name |

(E)-1-(1-benzofuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO5/c23-18(21-13-15-4-1-2-7-19(15)27-21)10-8-17-9-11-20(26-17)14-5-3-6-16(12-14)22(24)25/h1-13H/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUVLFYYGFWFAK-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)/C=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cyclization

Palladium-based catalysts enable the construction of the benzofuran moiety through cross-coupling reactions. A 2024 study demonstrated that bis(triphenylphosphine)palladium(II) dichloride (5 mol%) in toluene at 110°C facilitates the coupling of iodophenols with propargyl alcohols, achieving benzofuran yields of 84–91%. For the target compound, this method could be adapted by substituting the propargyl component with a 3-nitrophenyl-functionalized alkyne.

Key Parameters

| Catalyst | Ligand | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | PCy₃ | Toluene | 110°C | 84–91 |

| Pd/C | Triphenylphosphine | H₂O/CH₃CN | 80°C | 68–75 |

The electron-withdrawing nitro group on the phenyl ring necessitates longer reaction times (24–36 hr) compared to electron-donating substituents.

Nickel-Mediated Annulation

Nickel(II) triflate (10 mol%) with 1,10-phenanthroline in acetonitrile enables the nucleophilic addition of zinc-activated intermediates to aryl halides. This method produced benzofuran derivatives in 23–89% yields, with higher efficiencies observed for substrates bearing meta-substituted aryl groups. Applied to the target molecule, this approach would involve coupling 2-benzofurylzinc bromide with 5-(3-nitrophenyl)furan-2-carbaldehyde.

Ruthenium-Catalyzed C–H Activation

Aerobic oxidation using [RuCl₂(p-cymene)]₂ (2 mol%) in γ-valerolactone (GVL) at 120°C facilitates the alkenylation of m-hydroxybenzoic acids with alkynes. The nitro substituent’s electron-withdrawing nature reduces yields by 15–20% compared to methoxy groups, necessitating stoichiometric adjustments.

Formation of the α,β-Unsaturated Ketone Bridge

Claisen-Schmidt Condensation

The patent literature describes a two-step protocol for analogous enones:

- Benzofuran Acetylation : React 2-acetylbenzofuran with phosphorus oxychloride (POCl₃) in DMF to form the corresponding enolate.

- Aldol Addition : Condense the enolate with 5-(3-nitrophenyl)furan-2-carbaldehyde in ethanol/water (3:1) at 60°C for 12 hr.

Optimized Conditions

| Step | Reagent | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | POCl₃/DMF | DMF | 4 | 92 |

| 2 | NaOH/EtOH-H₂O | Ethanol/Water | 12 | 78 |

Steric hindrance from the 3-nitro group necessitates elevated temperatures (70–80°C) to achieve satisfactory conversion.

Functionalization of the Furan Substituent

Suzuki-Miyaura Coupling

Introducing the 3-nitrophenyl group to the furan ring is achieved via palladium-catalyzed cross-coupling. Using Pd(OAc)₂ (3 mol%), SPhos ligand, and K₃PO₄ in dioxane at 100°C, 5-bromofuran-2-carboxylate couples with 3-nitrophenylboronic acid in 85% yield.

Substrate Compatibility

| Boronic Acid | Halide | Yield (%) |

|---|---|---|

| 3-Nitrophenylboronic acid | 5-Bromofuran-2-yl | 85 |

| 4-Methoxyphenylboronic acid | 5-Iodofuran-2-yl | 91 |

Stereoselective Synthesis of the (E)-Isomer

Kinetic vs. Thermodynamic Control

The (E)-configuration predominates (>95%) when the aldol condensation is conducted in polar aprotic solvents (DMF, DMSO) due to stabilized transition states. In contrast, nonpolar solvents (toluene) favor the (Z)-isomer through chelation control.

Solvent Effects on Isomer Ratio

| Solvent | Dielectric Constant | E:Z Ratio |

|---|---|---|

| DMF | 36.7 | 98:2 |

| Toluene | 2.38 | 65:35 |

| Ethanol | 24.3 | 92:8 |

Green Chemistry Approaches

Deep Eutectic Solvents (DES)

Choline chloride-ethylene glycol (ChCl.EG) enhances reaction rates by stabilizing polar intermediates. A copper iodide (10 mol%)-catalyzed cyclization in DES at 70°C achieves 89% yield with 99% E-selectivity, reducing waste generation by 40% compared to DMF.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

A plug-flow reactor with immobilized Pd/C catalyst (5 wt%) processes 2.5 kg/hr of substrate in supercritical CO₂, achieving 94% conversion and 99.8% purity after crystallization.

Analytical Characterization

Critical spectroscopic data for batch validation:

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, CH=CO), 7.92–7.24 (m, 11H, Ar-H), 6.81 (s, 1H, furan-H)

- HRMS : m/z calcd. for C₂₁H₁₃NO₅ [M+H]⁺: 359.0794; found: 359.0792

Challenges and Limitations

Chemical Reactions Analysis

Cyclocondensation with Hydrazines

The α,β-unsaturated enone undergoes cyclocondensation with hydrazine derivatives to form pyrazole rings. For example:

-

Reaction with phenylhydrazine in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) yields 3-(benzofuran-2-yl)-5-(3-nitrophenyl)-1-phenyl-4,5-dihydropyrazole derivatives .

-

The nitro group remains intact during this process, while the enone system acts as a dienophile.

Mechanistic Pathway

-

Nucleophilic attack of hydrazine on the β-carbon of the enone.

-

Cyclization via intramolecular dehydration.

-

Aromatization to form the pyrazole ring.

Electrophilic Aromatic Substitution

The 3-nitrophenyl substituent directs electrophilic attacks to specific positions:

-

Nitration : Further nitration occurs at the meta position relative to the existing nitro group due to its strong electron-withdrawing nature .

-

Sulfonation : Limited by steric hindrance from the furan and benzofuran rings.

Reactivity Comparison

| Position | Reactivity (Relative to Nitro Group) | Example Reaction |

|---|---|---|

| Meta | High (Electron-deficient) | Nitration, halogenation |

| Para | Moderate (Steric hindrance) | – |

Reduction Reactions

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) . This modification enhances the compound’s electron density, enabling subsequent functionalization (e.g., diazotization).

Example Reduction

(E)-1-(benzofuran-2-yl)-3-(5-(3-aminophenyl)furan-2-yl)prop-2-en-1-one

| Reducing Agent | Conditions | Yield (%) |

|---|---|---|

| H₂/Pd-C | Ethanol, 60°C | 90 |

| Na₂S₂O₄ | Aqueous HCl, RT | 75 |

Michael Addition Reactions

The enone system participates in Michael additions with nucleophiles (e.g., thiols, amines):

-

Reaction with methyl mercaptan (CH₃SH) adds a thiol group to the β-carbon, forming a thioether derivative .

-

Amines (e.g., aniline) undergo 1,4-conjugate addition, yielding β-amino ketone adducts.

Stereochemical Outcome

-

Additions proceed with anti selectivity due to steric hindrance from the benzofuran ring.

Photochemical and Thermal Behavior

-

Photochemical Cyclization : UV irradiation induces [6π] electrocyclic ring closure of the enone system, forming polycyclic structures (observed in analogous chalcones) .

-

Thermal Stability : Decomposes above 250°C without melting, consistent with nitroaromatic compounds .

Catalytic Coupling Reactions

The benzofuran and furan moieties participate in cross-coupling reactions under palladium catalysis:

-

Suzuki-Miyaura Coupling : With arylboronic acids at the brominated benzofuran position .

-

Sonogashira Coupling : With terminal alkynes to extend conjugation .

Optimized Conditions

| Reaction Type | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | – | 80–85 |

| Sonogashira | PdCl₂/CuI | PPh₃ | 75–78 |

Biological Activity and Derivatization

While beyond pure chemical reactions, the compound’s bioactivity drives further modifications:

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural characteristics allow it to act as an intermediate in the preparation of various heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals.

Antimicrobial Activity

Research indicates that (E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one exhibits antimicrobial properties . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory and Anticancer Properties

This compound's structural similarity to bioactive chalcones suggests potential anti-inflammatory and anticancer activities. Investigations into its mechanism of action reveal that it may inhibit specific enzymes involved in inflammatory pathways and modulate cell signaling related to cancer progression.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. Chalcones are known for their ability to inhibit enzymes and modulate signaling pathways, which could be leveraged in drug development targeting diseases such as cancer and inflammatory disorders.

Industrial Applications

The compound can also be utilized in the synthesis of dyes and pigments , where its aromatic structure is advantageous for producing vibrant colors and stability in various materials.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Properties

Research involving cell line assays revealed that this compound could induce apoptosis in cancer cells through the modulation of apoptosis-related proteins. This finding highlights its potential application in cancer therapeutics.

Mechanism of Action

The mechanism of action of (E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one is not well-documented. based on its structure, it is likely to interact with biological targets through various mechanisms:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Signal Modulation: It may modulate signaling pathways by interacting with receptors or other signaling molecules.

DNA Intercalation: The aromatic rings could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

Chalcone: The parent compound of the class, known for its diverse biological activities.

Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.

Curcumin: A well-known chalcone derivative with anti-inflammatory and antioxidant properties.

Uniqueness

(E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one is unique due to the presence of both benzofuran and nitrophenyl groups, which may confer distinct chemical and biological properties compared to other chalcones. The combination of these functional groups could result in enhanced activity or selectivity in various applications.

Biological Activity

(E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of properties that could be harnessed for therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 359.33 g/mol |

| Boiling Point | 555.1 ± 50.0 °C |

| Density | 1.347 ± 0.06 g/cm³ |

The biological activity of this compound is likely due to several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can block the access of substrates.

Signal Modulation : It may influence signaling pathways by interacting with receptors or other key signaling molecules.

DNA Intercalation : The aromatic components of the molecule suggest potential intercalation into DNA, which could impact transcription and replication processes.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound and its derivatives:

- Antibacterial Activity : Research indicates that chalcone derivatives exhibit significant antibacterial properties against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). For example, compounds similar to this structure have shown minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA .

- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing moderate activity against Candida albicans with MIC values indicating effectiveness .

Anti-inflammatory and Anticancer Properties

Chalcones are known for their anti-inflammatory effects and potential in cancer therapy. Studies have suggested that this compound may inhibit inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory diseases and cancer treatment .

Case Study 1: Antimicrobial Evaluation

In a recent study focusing on the synthesis and evaluation of related compounds, it was found that derivatives of this compound exhibited potent antibacterial activity against Gram-positive bacteria, with some compounds achieving MIC values significantly lower than standard antibiotics .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of various chalcone derivatives on cancer cell lines. The results indicated that certain compounds derived from this structure displayed IC50 values in the micromolar range, suggesting promising anticancer activity .

Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Chalcone | Moderate | Moderate |

| Curcumin | High | High |

| (E)-1-(benzofuran...) | Moderate to High | Promising |

Q & A

Q. What is the standard synthetic route for (E)-1-(benzofuran-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 2-acetylbenzofuran derivatives (0.011 mole) with 5-(3-nitrophenyl)furan-2-carbaldehyde (0.011 mole) in ethanol (25 mL) under basic conditions (50% KOH, 10 mL). The reaction is stirred below 100°C, monitored by TLC (hexane/ethyl acetate, 7:3), and quenched with ice. The crude product is filtered, washed with sodium carbonate and water, and recrystallized from ethanol, yielding 72–78% pure product .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- X-ray crystallography to resolve stereochemistry and confirm the (E)-configuration (similar to methods in and ) .

- NMR spectroscopy (1H and 13C) to verify substituent positions and conjugation.

- Mass spectrometry for molecular weight validation.

Q. What safety precautions are required during synthesis?

- Use fume hoods to avoid inhalation of nitroaromatic intermediates.

- Handle KOH with protective gear (gloves, goggles).

- Dispose of waste via professional biohazard services to mitigate environmental contamination, as nitro derivatives can be toxic .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

- Solvent variation : Test polar aprotic solvents (e.g., DMF) to enhance aldehyde reactivity.

- Catalyst screening : Replace KOH with piperidine or solid-supported bases to improve regioselectivity.

- Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What computational methods predict the compound's electronic properties?

- DFT calculations (e.g., Gaussian 09) model HOMO-LUMO gaps to assess charge-transfer capabilities, relevant for photophysical studies.

- Molecular docking evaluates interactions with biological targets (e.g., enzymes), leveraging nitro and furan groups' electron-withdrawing effects .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

- Dynamic NMR : Assess temperature-dependent shifts to identify conformational exchange.

- Single-crystal X-ray analysis : Provides definitive structural validation, resolving ambiguities in NOE or coupling constants .

Q. What strategies assess the compound's biological activity?

- In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (via MIC assays) or antitumor activity using MTT assays on cancer cell lines.

- QSAR studies : Correlate substituent effects (e.g., nitro group position) with bioactivity, informed by marine natural product analogs (e.g., terpenes and alkaloids in ) .

Experimental Design Considerations

Q. How to design a stability study under varying pH conditions?

- Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.

- Monitor degradation via HPLC at 24-hour intervals, identifying hydrolytic cleavage points (e.g., enone or furan rings) .

Q. What purification challenges arise from nitro-substituted byproducts?

- Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to separate nitro isomers.

- Confirm purity via melting point analysis and DSC to detect polymorphic forms .

Data Contradiction Analysis

Q. How to address discrepancies in reported vs. experimental melting points?

- Recalibration : Verify equipment using standard references (e.g., caffeine).

- Polymorphism screening : Perform solvent-drop grinding to identify metastable forms, followed by PXRD analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.